molecular formula C7H2BrF3N2O B1376921 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine CAS No. 1260656-87-8

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Cat. No. B1376921
M. Wt: 267 g/mol
InChI Key: YLKAWUQJYWNOHT-UHFFFAOYSA-N
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Description

“6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H2BrF3N2O . It is used in various fields such as agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine” is represented by the formula C7H2BrF3N2O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine” include a molecular weight of 267 . It is a solid at room temperature .

Scientific Research Applications

Synthesis Methods

Research has explored various synthesis methods for compounds related to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. For instance, Tjosaas, Kjerstad, and Fiksdahl (2008) reported the preparation of oxazolo[4,5-c]pyridine from 4-bromo-3-pivaloylaminopyridine using a microwave cyclisation strategy or conventional heating with CuI catalysis (Tjosaas, Kjerstad, & Fiksdahl, 2008). Similarly, El-Kurdi et al. (2021) synthesized 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine using N-Chlorosuccinimide (NCS) for hydrazones under mild conditions (El-Kurdi et al., 2021).

Chemical Properties and Interactions

Various studies have investigated the chemical properties and interactions of oxazolo[4,5-b]pyridine derivatives. For example, Vural and Kara (2017) conducted spectroscopic characterization and density functional theory studies on 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine (Vural & Kara, 2017). Additionally, fluorescence properties of derivatives of oxazolo[4,5-b]pyridine have been explored by Mac et al. (2007), indicating their potential in dye development and optical applications (Mac et al., 2007).

Biological and Pharmaceutical Applications

Research has also explored the biological and pharmaceutical potential of oxazolo[4,5-b]pyridine derivatives. Celik, Erol, and Kuyucuklu (2021) investigated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, demonstrating their efficacy against various bacteria and fungi strains (Celik, Erol, & Kuyucuklu, 2021). Clark et al. (1978) found that some oxazolo[4,5-b]pyridine derivatives have anti-inflammatory and analgesic activity, comparable to established medications but without gastrointestinal irritation (Clark et al., 1978).

Safety And Hazards

The safety information for “6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine” includes hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, a group of compounds that “6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine” belongs to, are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2O/c8-3-1-4-5(12-2-3)13-6(14-4)7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKAWUQJYWNOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743684
Record name 6-Bromo-2-(trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

CAS RN

1260656-87-8
Record name 6-Bromo-2-(trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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